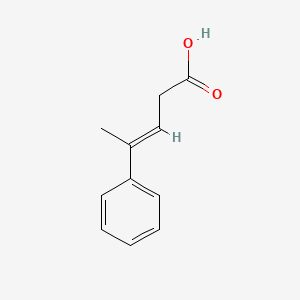
4-Phenyl-3-pentenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-phenylpent-3-enoic acid is an organic compound characterized by a phenyl group attached to a pent-3-enoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-phenylpent-3-enoic acid typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by its reaction with benzaldehyde to form the desired product .
Industrial Production Methods: Industrial production of (E)-4-phenylpent-3-enoic acid may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: (E)-4-phenylpent-3-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce saturated carboxylic acids.
Aplicaciones Científicas De Investigación
(E)-4-phenylpent-3-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (E)-4-phenylpent-3-enoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Hydroxycinnamic acids: Such as ferulic acid and caffeic acid, which also contain phenyl and carboxylic acid groups.
Phenylpropanoids: Compounds like cinnamic acid and its derivatives.
Uniqueness: (E)-4-phenylpent-3-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(E)-4-phenylpent-3-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13)/b9-7+ |
Clave InChI |
JATBAXFNRKCZTR-VQHVLOKHSA-N |
SMILES isomérico |
C/C(=C\CC(=O)O)/C1=CC=CC=C1 |
SMILES canónico |
CC(=CCC(=O)O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


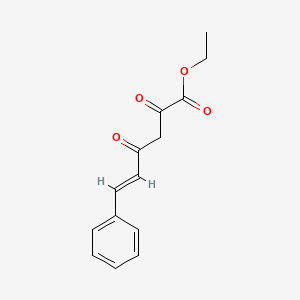
![1-Hydroxy-11-(4-hydroxyphenyl)-3-methyl-6,7,8,9-tetrahydropyridazino[1,2-a]indazol-10-ium bromide](/img/structure/B12868300.png)
![2,5-Diethoxybenzo[d]oxazole](/img/structure/B12868304.png)

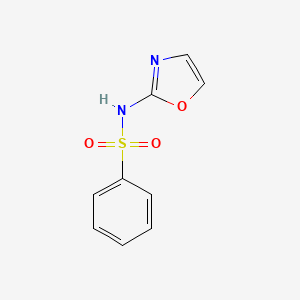
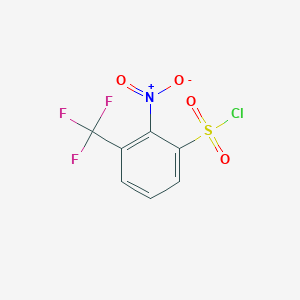
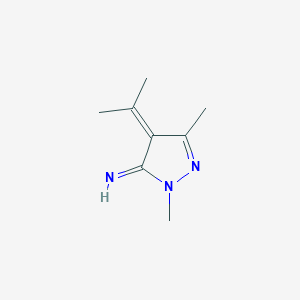
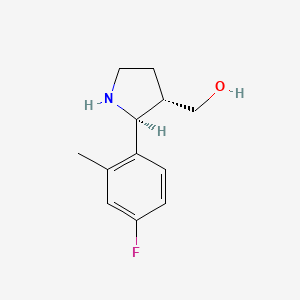

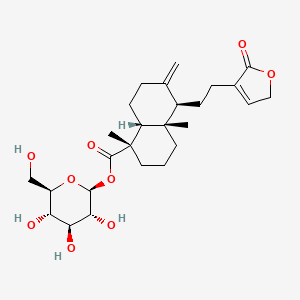
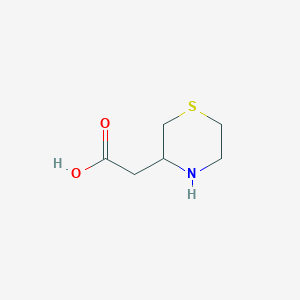
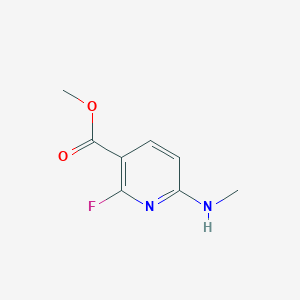
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
![8-Bromo-2,2,4-trimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12868385.png)
